molecular formula C25H20FN3O3S B4970811 2-fluoro-N-{4-[N-(2-naphthylsulfonyl)ethanehydrazonoyl]phenyl}benzamide

2-fluoro-N-{4-[N-(2-naphthylsulfonyl)ethanehydrazonoyl]phenyl}benzamide

Cat. No. B4970811
M. Wt: 461.5 g/mol
InChI Key: IARMIQDRLYTZMZ-QRQIAZFYSA-N
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Description

2-fluoro-N-{4-[N-(2-naphthylsulfonyl)ethanehydrazonoyl]phenyl}benzamide, also known as FSNB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FSNB is a small molecule that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in depth.

Mechanism of Action

The mechanism of action of 2-fluoro-N-{4-[N-(2-naphthylsulfonyl)ethanehydrazonoyl]phenyl}benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors in the body. 2-fluoro-N-{4-[N-(2-naphthylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has been shown to inhibit the activity of HDAC6, a histone deacetylase that plays a role in cell proliferation and survival. 2-fluoro-N-{4-[N-(2-naphthylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has also been shown to bind to the CB1 receptor in the brain, which is involved in the regulation of pain, appetite, and mood.
Biochemical and Physiological Effects:
2-fluoro-N-{4-[N-(2-naphthylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has been shown to have various biochemical and physiological effects in the body. In cancer cells, 2-fluoro-N-{4-[N-(2-naphthylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has been shown to induce apoptosis and inhibit cell proliferation by regulating the expression of certain genes. In the brain, 2-fluoro-N-{4-[N-(2-naphthylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has been shown to modulate the activity of certain receptors, leading to changes in pain perception, appetite, and mood. 2-fluoro-N-{4-[N-(2-naphthylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

2-fluoro-N-{4-[N-(2-naphthylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, making it a useful tool for drug discovery and other research applications. 2-fluoro-N-{4-[N-(2-naphthylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has also been shown to have low toxicity in animal studies, which is important for safety considerations. However, there are some limitations to the use of 2-fluoro-N-{4-[N-(2-naphthylsulfonyl)ethanehydrazonoyl]phenyl}benzamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret some of the results. 2-fluoro-N-{4-[N-(2-naphthylsulfonyl)ethanehydrazonoyl]phenyl}benzamide may also have off-target effects, which can complicate the interpretation of experimental data.

Future Directions

There are several future directions for research involving 2-fluoro-N-{4-[N-(2-naphthylsulfonyl)ethanehydrazonoyl]phenyl}benzamide. One direction is to further elucidate its mechanism of action and identify its molecular targets in the body. This could lead to the development of new drugs with improved efficacy and safety profiles. Another direction is to explore the potential use of 2-fluoro-N-{4-[N-(2-naphthylsulfonyl)ethanehydrazonoyl]phenyl}benzamide in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Additionally, 2-fluoro-N-{4-[N-(2-naphthylsulfonyl)ethanehydrazonoyl]phenyl}benzamide could be used as a tool to study the role of certain receptors and enzymes in the body, which could lead to a better understanding of disease pathogenesis and the development of new treatments.

Synthesis Methods

2-fluoro-N-{4-[N-(2-naphthylsulfonyl)ethanehydrazonoyl]phenyl}benzamide can be synthesized using different methods, including the reaction of 2-fluoro-N-(4-nitrophenyl)benzamide with 2-naphthalenesulfonylhydrazide in the presence of a base. The reaction can be carried out under reflux conditions, and the product can be obtained by recrystallization from a suitable solvent. Another method involves the reaction of 2-fluoro-N-(4-aminophenyl)benzamide with 2-naphthalenesulfonylhydrazide in the presence of a coupling reagent such as EDCI or DCC. The product can be purified by column chromatography or recrystallization.

Scientific Research Applications

2-fluoro-N-{4-[N-(2-naphthylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has been used in various scientific research applications, including cancer research, neurobiology, and drug discovery. In cancer research, 2-fluoro-N-{4-[N-(2-naphthylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurobiology, 2-fluoro-N-{4-[N-(2-naphthylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has been used to study the role of certain receptors in the brain and their potential as drug targets. In drug discovery, 2-fluoro-N-{4-[N-(2-naphthylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

2-fluoro-N-[4-[(Z)-C-methyl-N-(naphthalen-2-ylsulfonylamino)carbonimidoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O3S/c1-17(28-29-33(31,32)22-15-12-19-6-2-3-7-20(19)16-22)18-10-13-21(14-11-18)27-25(30)23-8-4-5-9-24(23)26/h2-16,29H,1H3,(H,27,30)/b28-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARMIQDRLYTZMZ-QRQIAZFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNS(=O)(=O)C1=CC2=CC=CC=C2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NS(=O)(=O)C1=CC2=CC=CC=C2C=C1)/C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-(4-{(1Z)-1-[2-(naphthalen-2-ylsulfonyl)hydrazinylidene]ethyl}phenyl)benzamide

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